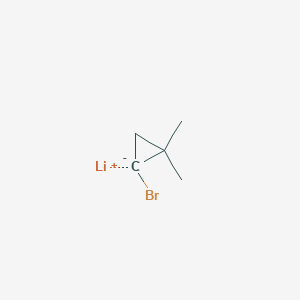
lithium;2-bromo-1,1-dimethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-bromo-1,1-dimethylcyclopropane is an organolithium compound that features a cyclopropane ring substituted with a bromine atom and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-bromo-1,1-dimethylcyclopropane typically involves the reaction of 2-bromo-1,1-dimethylcyclopropane with an organolithium reagent. One common method is to treat 2-bromo-1,1-dimethylcyclopropane with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds via the formation of a lithium-halogen exchange intermediate, resulting in the desired organolithium compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature and reagent addition rates.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-bromo-1,1-dimethylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be substituted with other electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: The compound can participate in addition reactions with multiple bonds, such as alkenes or alkynes, to form more complex structures.
Reduction Reactions: this compound can be reduced to form the corresponding hydrocarbon or other reduced products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and unsaturated hydrocarbons. Typical reaction conditions involve the use of inert atmospheres (e.g., nitrogen or argon) and low temperatures to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with alkyl halides can yield substituted cyclopropanes, while reactions with carbonyl compounds can produce alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
Lithium;2-bromo-1,1-dimethylcyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.
Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of lithium;2-bromo-1,1-dimethylcyclopropane involves the reactivity of the organolithium moiety. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is influenced by the steric and electronic properties of the cyclopropane ring and its substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,1-dimethylcyclopropane: Lacks the lithium atom, making it less reactive in certain types of reactions.
Lithium;2-chloro-1,1-dimethylcyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in reactions.
Lithium;1,1-dimethylcyclopropane: Lacks the halogen substituent, resulting in different chemical behavior.
Uniqueness
Lithium;2-bromo-1,1-dimethylcyclopropane is unique due to the presence of both a lithium atom and a bromine atom on the cyclopropane ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
55264-73-8 |
|---|---|
Molekularformel |
C5H8BrLi |
Molekulargewicht |
155.0 g/mol |
IUPAC-Name |
lithium;2-bromo-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C5H8Br.Li/c1-5(2)3-4(5)6;/h3H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
GDYQKPLFZUCPPS-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1(C[C-]1Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


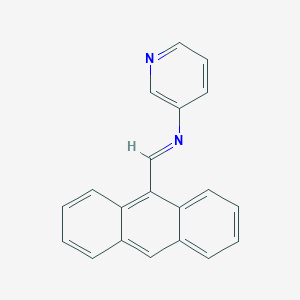

![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
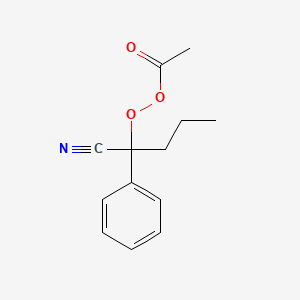
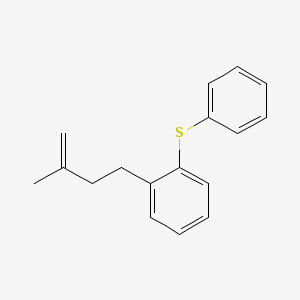

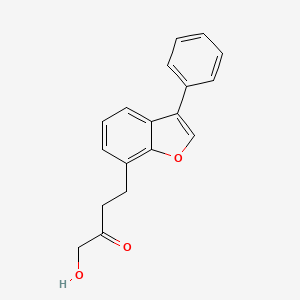
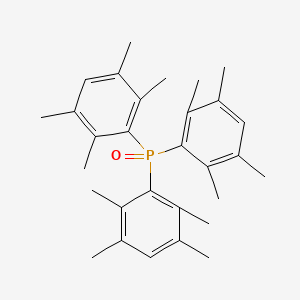
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
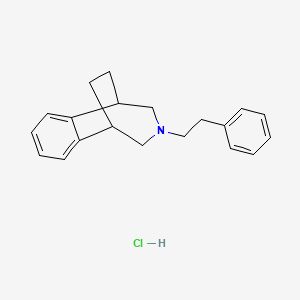
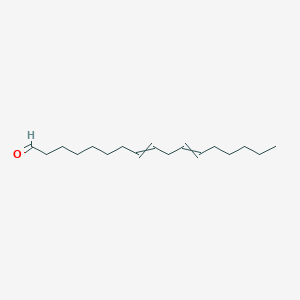
![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)

